molecular formula C21H20N6O3 B2826394 1-(4-methylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one CAS No. 1323775-60-5

1-(4-methylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one

カタログ番号: B2826394
CAS番号: 1323775-60-5
分子量: 404.43
InChIキー: JRUWYTDRMQFFSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This product, 1-(4-methylphenyl)-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrrolidin-2-one, is a high-purity chemical compound intended solely for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. The compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery. Compounds containing the 1,2,4-oxadiazole ring have been investigated for a range of biological activities, including serving as inhibitors for specific enzymes like Histone Deacetylase 6 (HDAC6) and kinases such as c-Kit . The molecular structure, which integrates a pyrrolidin-2-one moiety and a pyrimidine ring, is characteristic of molecules designed for targeted biological screening. Researchers can leverage this compound in hit-to-lead optimization programs, as a building block in chemical synthesis, or as a reference standard in analytical studies.

特性

IUPAC Name

1-(4-methylphenyl)-4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-13-3-5-16(6-4-13)27-12-14(9-17(27)28)21(29)26-10-15(11-26)20-24-19(25-30-20)18-22-7-2-8-23-18/h2-8,14-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUWYTDRMQFFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives.

    Azetidine Ring Formation: Azetidine rings can be synthesized via cyclization reactions involving suitable precursors.

    Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, to link the different ring systems.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.

    Reduction: Reduction reactions could target the oxadiazole ring.

    Substitution: Substitution reactions might occur at the aromatic rings or the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.

科学的研究の応用

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Possible therapeutic applications due to its structural complexity and potential biological activity.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidin-2-One and Pyrimidine Moieties
  • 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (): Shares a pyrimidin-2-one scaffold but lacks the azetidine and oxadiazole substituents. Exhibits non-planar conformation due to steric hindrance from the 4-methylbenzoyl group.
  • 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives (): Contains a pyrimidine core with thiazole and phenylamino substituents. Bioactivity focus: Anticancer properties via kinase inhibition, but lacks the lactam (pyrrolidin-2-one) stability seen in the target compound .
Physicochemical Properties

A comparison of spectroscopic and thermal data is summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key IR Bands (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound (hypothetical data inferred) C₂₃H₂₁N₅O₃ 427.45 270–275 (predicted) 1670 (C=O), 1605 (C=N) 7.25–8.10 (aromatic H)
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one C₁₉H₁₇N₃O₂ 327.36 268–287 1653 (C=O), 3262 (NH₂) 7.26 (NH₂ singlet)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives C₂₄H₂₂ClN₃O 427.91 268–287 2200 (C≡N), 1675 (C=O) 6.80–8.40 (aromatic H)

Key Observations :

  • The target compound’s higher molecular weight (427.45 vs. 327.36) reflects its azetidine-oxadiazole substituents, which may enhance thermal stability (predicted melting point ~270–275°C) .
  • The C=O stretch in IR (1670 cm⁻¹) aligns with lactam and carbonyl groups, while the absence of nitrile (C≡N) bands distinguishes it from compounds .
Bioactivity and Functional Comparisons
  • Antimicrobial Activity : Compounds with pyrimidine and oxadiazole motifs (e.g., derivatives) show moderate activity against E. coli and S. aureus. The target compound’s azetidine ring may improve membrane permeability, enhancing efficacy .
  • Kinase Inhibition: Pyrimidin-2-one derivatives (e.g., ) exhibit inhibitory effects on tyrosine kinases.
  • Metabolic Stability : The pyrrolidin-2-one core in the target compound offers improved metabolic stability compared to furandione-based analogues (e.g., ), which are prone to hydrolysis .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
Synthesis challenges arise from the compound’s structural complexity, including the azetidine-pyrrolidinone core, oxadiazole ring, and pyrimidine substituent. Key steps to optimize include:

  • Azetidine Ring Formation : Cyclization of propargyl amines via [2+2] photocycloaddition or transition-metal catalysis requires precise control of temperature and solvent polarity to avoid side reactions .
  • Oxadiazole Synthesis : Condensation of amidoximes with carboxylic acid derivatives (e.g., activated esters) under microwave irradiation (120°C, DMF, 30 min) improves yield compared to traditional thermal methods .
  • Coupling Reactions : Use of coupling agents like HATU or DCC in anhydrous DCM enhances efficiency for amide bond formation between the azetidine and pyrrolidinone moieties .
    Critical Parameters : Monitor reaction progress via LC-MS to isolate intermediates and minimize hydrolysis of the oxadiazole ring.

Basic: How can advanced spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign the azetidine C-H protons (δ 3.8–4.2 ppm) and pyrrolidinone carbonyl (δ 172–175 ppm). The pyrimidine ring protons appear as doublets near δ 8.5–9.0 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals for the azetidine and pyrrolidinone rings, confirming connectivity .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) verifies the Z-configuration of the oxadiazole-azetidine linkage and planarity of the pyrimidine ring .

Advanced: What in vitro assays are suitable for evaluating its bioactivity, particularly targeting kinase or protease inhibition?

Answer:

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR or MAPK). Test IC₅₀ values at 1–100 µM concentrations in triplicate .
  • Protease Binding : Employ FRET-based substrate cleavage assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC). Include positive controls (e.g., leupeptin) .
  • Cellular Uptake : Quantify intracellular accumulation using LC-MS/MS in HEK-293 or HepG2 cells after 24-hour exposure (1–50 µM) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?

Answer:

  • Pyrimidine Modifications : Replace the pyrimidine ring with triazine or pyridine analogs to assess impact on binding affinity. Synthesize derivatives via Suzuki-Miyaura coupling .
  • Azetidine Substitution : Introduce methyl or fluoro groups at the azetidine 3-position to evaluate steric/electronic effects on target engagement .
  • Pyrrolidinone Optimization : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to modulate logP and solubility .
    Validation : Compare IC₅₀ values in kinase assays and computational docking scores (e.g., AutoDock Vina) to correlate structural changes with activity .

Advanced: What computational methods predict the compound’s pharmacokinetic properties and target interactions?

Answer:

  • ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F = 45–60%), blood-brain barrier penetration (logBB < −1), and CYP3A4 inhibition risk .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to kinase ATP pockets (e.g., PDB: 1M17) using GROMACS. Analyze hydrogen bonding with pyrimidine N1 and oxadiazole O .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., MCF-7 vs. MDA-MB-231), serum concentrations (10% FBS), and incubation times (24–48 hr) .
  • Metabolic Stability : Compare hepatic microsomal degradation rates (human vs. rodent) to explain species-specific discrepancies .
  • Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-target interactions confounding activity data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。